N-Pyrrolylpenicillin
Overview
Description
N-Pyrrolylpenicillin is a synthetic derivative of penicillin, a well-known beta-lactam antibiotic. This compound incorporates a pyrrole ring into the penicillin structure, potentially enhancing its antimicrobial properties and broadening its spectrum of activity. Penicillins, including this compound, are widely used to treat bacterial infections by inhibiting cell wall synthesis in susceptible bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Pyrrolylpenicillin typically involves the introduction of a pyrrole moiety into the penicillin core structure. One common method includes the reaction of penicillin with pyrrole under specific conditions to form the N-pyrrolyl derivative. The reaction conditions often involve the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar principles to those used in the production of other penicillin derivatives. The process generally involves fermentation using Penicillium chrysogenum to produce penicillin, followed by chemical modification to introduce the pyrrole group. The final product is then purified and formulated for medical use.
Chemical Reactions Analysis
Types of Reactions: N-Pyrrolylpenicillin can undergo various chemical reactions, including:
Oxidation: This reaction can modify the pyrrole ring or other parts of the molecule, potentially altering its antimicrobial activity.
Reduction: Reduction reactions can affect the beta-lactam ring or the pyrrole moiety, impacting the compound’s stability and efficacy.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
N-Pyrrolylpenicillin has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of beta-lactam antibiotics and the effects of pyrrole incorporation.
Biology: Investigated for its antimicrobial properties against various bacterial strains, including those resistant to traditional penicillins.
Medicine: Explored as a potential treatment for bacterial infections, particularly those caused by resistant strains.
Industry: Used in the development of new antibiotics and as a reference compound in quality control processes.
Mechanism of Action
N-Pyrrolylpenicillin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This inhibition leads to the weakening and eventual lysis of the bacterial cell.
Comparison with Similar Compounds
Penicillin G: A natural penicillin with a narrower spectrum of activity.
Penicillin V: An orally active penicillin with similar properties to penicillin G.
Ampicillin: A broader-spectrum penicillin effective against a wider range of bacteria.
Amoxicillin: Similar to ampicillin but with better oral absorption.
Uniqueness: N-Pyrrolylpenicillin is unique due to the incorporation of the pyrrole ring, which may enhance its antimicrobial properties and broaden its spectrum of activity compared to traditional penicillins. This structural modification can potentially overcome some resistance mechanisms that affect other penicillins.
Properties
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-pyrrolidin-1-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-14(2)10(13(20)21)17-11(19)9(12(17)22-14)15-8(18)7-16-5-3-4-6-16/h9-10,12H,3-7H2,1-2H3,(H,15,18)(H,20,21)/t9-,10+,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWDECLVVCXCKS-JFGNBEQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CN3CCCC3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CN3CCCC3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922452 | |
Record name | 6-{[1-Hydroxy-2-(pyrrolidin-1-yl)ethylidene]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117516-80-0 | |
Record name | N-Pyrrolylpenicillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117516800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-{[1-Hydroxy-2-(pyrrolidin-1-yl)ethylidene]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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